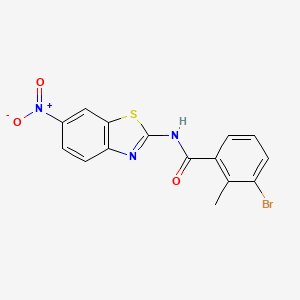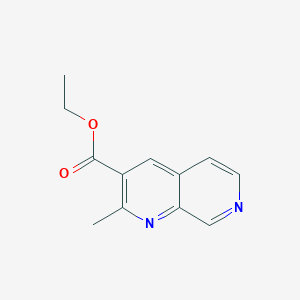![molecular formula C15H15N5 B15365588 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with a 2,6-dimethylphenyl group attached at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester. This is followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl. The reaction conditions are crucial to ensure the formation of the desired pyrimidine ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is studied for its potential biological activity. It has shown promise as an anticancer agent, inhibiting the growth of cancer cells in vitro.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool for medicinal chemists.
Mecanismo De Acción
The mechanism by which Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
6-(2,6-Dimethoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,7-diamine
Uniqueness: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinguishes it from other pyrido[2,3-d]pyrimidine derivatives, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H15N5 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C15H15N5/c1-8-4-3-5-9(2)12(8)11-6-10-7-18-15(17)20-14(10)19-13(11)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
Clave InChI |
LSHICSIXTRDLPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=C(N=C3C(=C2)C=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)


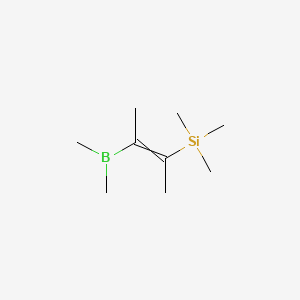
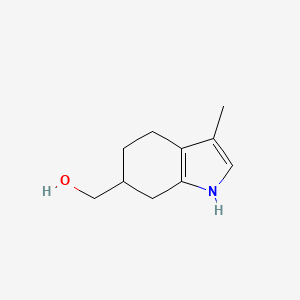
![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
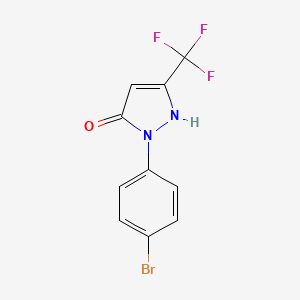

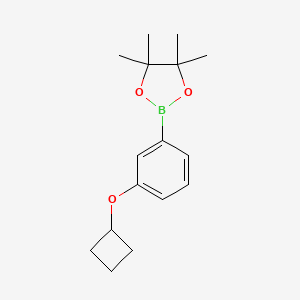
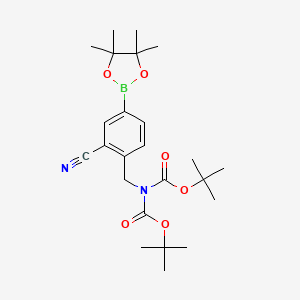
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)
